molecular formula C20H20FN3O5S2 B2717992 (E)-2-(3-ethyl-2-(((4-fluorophenyl)sulfonyl)imino)-4-oxothiazolidin-5-yl)-N-(3-methoxyphenyl)acetamide CAS No. 867042-04-4

(E)-2-(3-ethyl-2-(((4-fluorophenyl)sulfonyl)imino)-4-oxothiazolidin-5-yl)-N-(3-methoxyphenyl)acetamide

Cat. No.: B2717992
CAS No.: 867042-04-4
M. Wt: 465.51
InChI Key: JFMPXRVWYKHLIK-BSYVCWPDSA-N
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Description

(E)-2-(3-ethyl-2-(((4-fluorophenyl)sulfonyl)imino)-4-oxothiazolidin-5-yl)-N-(3-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C20H20FN3O5S2 and its molecular weight is 465.51. The purity is usually 95%.
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Scientific Research Applications

Anti-inflammatory Activity

Research has demonstrated the synthesis of novel acetamide derivatives with significant anti-inflammatory activity. For instance, a study by Sunder and Maleraju (2013) explored the anti-inflammatory properties of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide derivatives, indicating the therapeutic potential of such compounds in inflammation-related disorders (Sunder & Maleraju, 2013).

Anticancer Activity

A variety of sulfonamide derivatives, including those with thiazolidinone cores, have been synthesized and evaluated for their cytotoxic activities against cancer cell lines. Ghorab et al. (2015) reported on compounds exhibiting significant cytotoxicity, highlighting the potential of these derivatives in cancer treatment (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Reem K. Arafa, 2015).

Antipsychotic Agents

Compounds featuring thiazolidinone and fluorophenyl groups have been explored for their antipsychotic-like profiles in behavioral animal tests, offering insights into new therapeutic options for psychiatric disorders without the dopamine receptor interaction typical of clinically available antipsychotic agents (Wise et al., 1987).

Crystal Structure Analysis

Studies involving crystal structures of related compounds, such as (oxothiazolidin-2-ylidene)acetamides, provide foundational knowledge for understanding the molecular interactions and stability of potential pharmaceutical agents. Galushchinskiy, Slepukhin, and Obydennov (2017) described the crystal structures of two related compounds, offering insights into their chemical behavior and interactions (Galushchinskiy, Slepukhin, & Obydennov, 2017).

Analytical and Environmental Applications

The synthesis and characterization of fluorine-substituted thiazolidinone derivatives have been explored for their voltammetric and analytical applications, indicating the versatility of such compounds beyond pharmaceutical uses. Makki et al. (2016) discussed the preparation of spiroidalthiazolidin-4-one derivatives of sulfa drugs and their potential in environmental analysis (Makki, Alfooty, Abdel-Rahman, & El-Shahawi, 2016).

Properties

IUPAC Name

2-[(2E)-3-ethyl-2-(4-fluorophenyl)sulfonylimino-4-oxo-1,3-thiazolidin-5-yl]-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O5S2/c1-3-24-19(26)17(12-18(25)22-14-5-4-6-15(11-14)29-2)30-20(24)23-31(27,28)16-9-7-13(21)8-10-16/h4-11,17H,3,12H2,1-2H3,(H,22,25)/b23-20+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFMPXRVWYKHLIK-BSYVCWPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(SC1=NS(=O)(=O)C2=CC=C(C=C2)F)CC(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN\1C(=O)C(S/C1=N/S(=O)(=O)C2=CC=C(C=C2)F)CC(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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